molecular formula C18H17ClN2O2S B2994664 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421453-88-4

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2994664
CAS No.: 1421453-88-4
M. Wt: 360.86
InChI Key: XRWIOHGZNRXIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Clomazone, is primarily used as an agricultural herbicide . Its primary targets are broad-leaved weeds and grasses in a variety of crops .

Mode of Action

Clomazone interacts with its targets by suppressing the biosynthesis of chlorophyll and other plant pigments . This interaction results in the inhibition of photosynthesis, leading to the death of the targeted weeds and grasses .

Biochemical Pathways

The affected biochemical pathway is the photosynthetic pathway. By suppressing the biosynthesis of chlorophyll, Clomazone disrupts the ability of the plant to convert light energy into chemical energy, thereby inhibiting growth and eventually leading to the death of the plant .

Pharmacokinetics

Clomazone is highly soluble in water and quite volatile . Adsorption of the herbicide to soil solids slows degradation and volatilization . Encapsulation helps reduce volatility and therefore reduces off-target damage to sensitive plants .

Result of Action

The molecular and cellular effects of Clomazone’s action result in the death of the targeted weeds and grasses. By inhibiting the biosynthesis of chlorophyll and other plant pigments, Clomazone disrupts the photosynthetic pathway, leading to the death of the plant .

Action Environment

Environmental factors such as soil type, temperature, and moisture can influence the action, efficacy, and stability of Clomazone . For example, the herbicide’s volatility may increase in warmer temperatures, potentially leading to drift and off-target effects . Additionally, the herbicide’s persistence in water bodies may increase under certain environmental conditions .

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10-8-14(12(3)23-10)17(22)20-9-16-11(2)21-18(24-16)13-6-4-5-7-15(13)19/h4-8H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIOHGZNRXIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.